N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide typically involves a multi-step process. One common method starts with the formation of 2-aminophenol, which is then reacted with 3-chlorobenzoyl chloride to produce 2-(3-chlorophenyl)-1,3-benzoxazole. This intermediate is subsequently reacted with butyric anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes involved in cancer cell growth and the formation of amyloid-beta peptides. This inhibition can lead to apoptosis (programmed cell death) in cancer cells and reduce inflammation and oxidative stress, which are implicated in diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide: Shares a similar structure but contains a benzothiazole ring instead of a benzoxazole ring.
2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide: Contains additional chlorophenyl groups, enhancing its chemical properties.
Uniqueness
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide is unique due to its specific combination of a benzoxazole ring, chlorophenyl group, and butanamide moiety
Properties
Molecular Formula |
C17H15ClN2O2 |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-4-16(21)19-13-7-8-15-14(10-13)20-17(22-15)11-5-3-6-12(18)9-11/h3,5-10H,2,4H2,1H3,(H,19,21) |
InChI Key |
OXBHRKDMHVBITH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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